Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YTX-465 is a chemical compound known for its inhibitory effects on stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism. It has shown potential in research related to neurodegenerative diseases, particularly Parkinson’s disease, due to its ability to ameliorate α-synuclein cytotoxicity .
准备方法
The synthesis of YTX-465 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
YTX-465 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
科学研究应用
YTX-465 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and fatty acid metabolism.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Potential therapeutic applications in neurodegenerative diseases like Parkinson’s disease due to its ability to reduce α-synuclein toxicity.
Industry: Utilized in the development of new drugs and therapeutic agents .
作用机制
YTX-465 exerts its effects by inhibiting stearoyl-CoA desaturase, an enzyme that converts saturated fatty acids into unsaturated fatty acids. This inhibition reduces the levels of unsaturated membrane lipids, which in turn reduces α-synuclein toxicity in neuronal cells. The molecular targets include the enzyme stearoyl-CoA desaturase and pathways involved in fatty acid metabolism .
相似化合物的比较
YTX-465 is unique in its high potency and specificity as an inhibitor of stearoyl-CoA desaturase. Similar compounds include:
A939572: Another stearoyl-CoA desaturase inhibitor with different potency and specificity.
GSK1940029: An inhibitor with similar applications but different chemical structure.
SCD1 inhibitor-4: Used in research related to diabetes and fatty acid metabolism
YTX-465 stands out due to its higher potency and effectiveness in reducing α-synuclein toxicity, making it a valuable compound in neurodegenerative disease research .
属性
CAS 编号 |
2225824-53-1 |
---|---|
分子式 |
C25H26N6O3 |
分子量 |
458.5 g/mol |
IUPAC 名称 |
N-[2-[4-[3-(1,3-dimethylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H26N6O3/c1-16-20-9-8-19(14-21(20)30(2)28-16)23-27-25(34-29-23)18-10-12-31(13-11-18)22(32)15-26-24(33)17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,26,33) |
InChI 键 |
UNYSKYOVUXWBJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C=CC(=C2)C3=NOC(=N3)C4CCN(CC4)C(=O)CNC(=O)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。